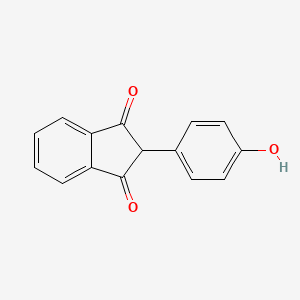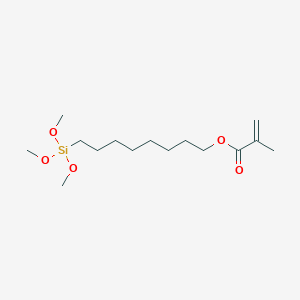
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester
描述
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester is a versatile chemical compound widely used in the field of polymer science. This compound is known for its ability to form cross-linked networks, making it valuable in the synthesis of various polymers, including adhesives, coatings, and composites. The molecular formula of this compound is C15H30O5Si, and it has a molecular weight of 318.48 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 8-(trimethoxysilyl)octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester undergoes various chemical reactions, including:
Polymerization: The methacrylate group in the compound allows it to undergo free radical polymerization, forming cross-linked polymer networks.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, enhancing the compound’s adhesive properties.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under UV light or heat to initiate the polymerization process.
Hydrolysis and Condensation: Acidic or basic conditions can catalyze the hydrolysis and condensation reactions.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical strength and chemical resistance.
Hydrolysis and Condensation: Siloxane networks that improve adhesion between organic and inorganic materials.
科学研究应用
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester has a wide range of scientific research applications:
Polymer Science: Used as a monomer in the synthesis of adhesives, coatings, and composites.
Dental Materials: Utilized in the production of dental adhesives and restorative materials.
UV-Curable Coatings and Inks: Employed in the development of UV-curable coatings and inks due to its ability to form cross-linked networks.
Silane Coupling Agent: Enhances adhesion between organic materials and inorganic substrates like glass, metals, and ceramics.
作用机制
The mechanism of action of 2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester involves its ability to form cross-linked networks through polymerization. When exposed to UV light, the compound undergoes a photochemical reaction that results in the formation of free radicals. These free radicals then react with other monomers, leading to the formation of a cross-linked network. The cross-linked network provides the polymer with increased mechanical strength and chemical resistance.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: Similar in structure but with a shorter alkyl chain.
Methacrylic acid, octyl ester: Lacks the trimethoxysilyl group, making it less effective as a coupling agent.
Uniqueness
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester is unique due to its combination of a methacrylate group and a trimethoxysilyl group. This dual functionality allows it to participate in both polymerization and silane coupling reactions, making it highly versatile in various applications.
属性
IUPAC Name |
8-trimethoxysilyloctyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5Si/c1-14(2)15(16)20-12-10-8-6-7-9-11-13-21(17-3,18-4)19-5/h1,6-13H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYWTJPBIQKDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559861 | |
| Record name | 8-(Trimethoxysilyl)octyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122749-49-9 | |
| Record name | 8-(Trimethoxysilyl)octyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



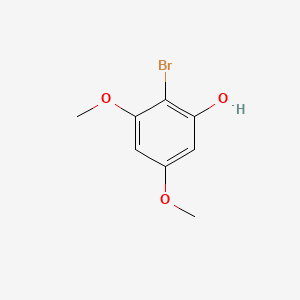
![Ethanol, 2-[(3-bromophenyl)amino]-](/img/structure/B3046247.png)
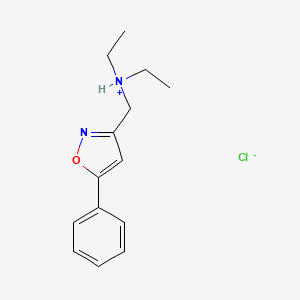
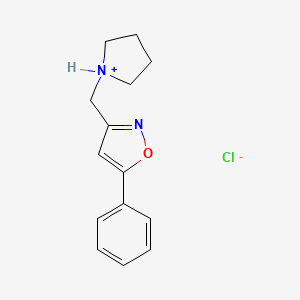
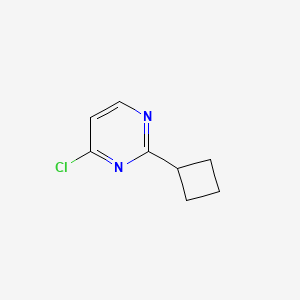
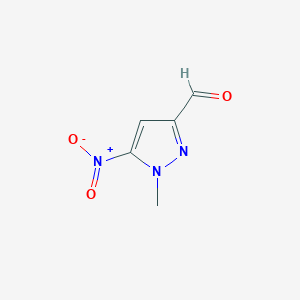
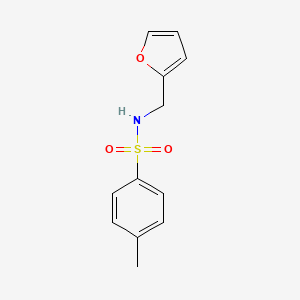
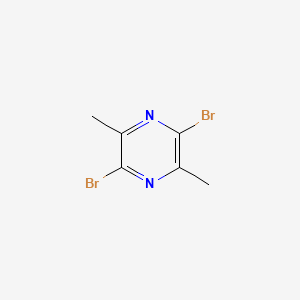
![6-Bromobenzo[d]thiazole-2-carbaldehyde](/img/structure/B3046258.png)
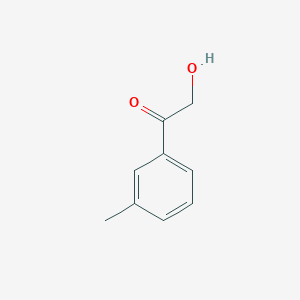
![4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B3046260.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B3046262.png)
